molecular formula C10H15N3 B1437530 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine CAS No. 936940-73-7

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

Cat. No.: B1437530
CAS No.: 936940-73-7
M. Wt: 177.25 g/mol
InChI Key: MDBOUHXUPNVKKN-UHFFFAOYSA-N
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Description

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a heterocyclic compound with the molecular formula C10H15N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with methanamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce various tetrahydroquinazoline derivatives.

Scientific Research Applications

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
  • 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOUHXUPNVKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-73-7
Record name 936940-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 2
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 3
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 4
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 5
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 6
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

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